H-Leu-Ser-OH

Vue d'ensemble

Description

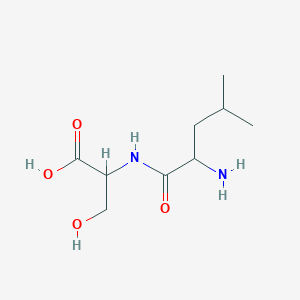

Leucine-Serine, commonly referred to as H-Leu-ser-OH, is a dipeptide composed of the amino acids leucine and serine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Leucine is a hydrophobic amino acid, while serine is polar and uncharged. This combination allows Leucine-Serine to exhibit unique properties that are valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

Leucine-Serine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Explored for its potential neuroprotective effects and its role in metabolic regulation.

Industry: Utilized in the production of bioactive peptides and as a component in functional foods.

Mécanisme D'action

Target of Action

Leucyl-Serine, also known as H-LEU-SER-OH, is a dipeptide formed from L-leucine and L-serine residues Dipeptides, in general, can interact with various proteins, including chaperones, proteasomal subunits, and metabolic enzymes .

Mode of Action

It’s known that dipeptides can interact with their targets to modulate their functions . For instance, they can bind to enzymes to alter their activity or interact with transport proteins to influence the transport of other molecules.

Biochemical Pathways

Leucyl-Serine may be involved in several biochemical pathways. Leucine, one of the constituent amino acids of Leucyl-Serine, is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism . .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

Based on the known effects of dipeptides and the constituent amino acids of leucyl-serine, it can be hypothesized that leucyl-serine may influence protein synthesis, energy metabolism, and possibly other cellular processes .

Action Environment

The action, efficacy, and stability of Leucyl-Serine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules can influence the compound’s interactions with its targets.

Analyse Biochimique

Biochemical Properties

Leucyl-serine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phosphoglycerate kinase, a key enzyme in the glycolytic pathway . This interaction suggests that leucyl-serine may play a role in energy metabolism.

Cellular Effects

Leucyl-serine influences various types of cells and cellular processes. It has been shown to affect protein synthesis and energy metabolism in cells . Leucyl-serine promotes glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .

Molecular Mechanism

The molecular mechanism of leucyl-serine involves its interactions at the molecular level. It has been suggested that leucyl-serine can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth .

Metabolic Pathways

Leucyl-serine is involved in various metabolic pathways. For instance, leucine, a component of leucyl-serine, is known to be involved in the mTOR signaling pathway, which regulates cell growth, cell proliferation, protein synthesis, and transcription .

Transport and Distribution

Leucyl-serine is transported and distributed within cells and tissues. The transport of leucyl-serine involves a switch in its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Subcellular Localization

It is known that proteins related to leucyl-serine, such as the Mlo family in plants, are localized to the plant plasma membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Leucine-Serine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.

Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In industrial settings, enzymatic synthesis is often preferred due to its specificity and mild reaction conditions. Enzymes like proteases can catalyze the formation of peptide bonds between leucine and serine. This method is advantageous as it reduces the need for protective groups and harsh chemicals, making it more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

Leucine-Serine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the peptide bond can be reduced to form an amine.

Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like halides or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of serine.

Reduction: Reduced amine derivatives.

Substitution: Substituted serine derivatives.

Comparaison Avec Des Composés Similaires

Leucine-Serine can be compared with other dipeptides like Serine-Leucine, Leucine-Valine, and Serine-Valine. While all these dipeptides share similar structural features, Leucine-Serine is unique in its specific combination of hydrophobic and polar properties, which can influence its interactions and reactivity.

Similar Compounds

Serine-Leucine: Similar but with reversed sequence, affecting its properties.

Leucine-Valine: Both amino acids are hydrophobic, leading to different solubility and interaction profiles.

Serine-Valine: Combines a polar and a hydrophobic amino acid, but with different side chain structures compared to Leucine-Serine.

Leucine-Serine’s unique combination of leucine and serine makes it a valuable compound for various scientific and industrial applications, offering distinct properties and functionalities.

Activité Biologique

H-Leu-Ser-OH, a dipeptide composed of L-leucine and L-serine residues, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant activity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a dipeptide, which is a compound formed by two amino acids linked by a peptide bond. The specific arrangement of L-leucine and L-serine contributes to its unique biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- DPPH Radical Scavenging Activity : this compound demonstrated a strong ability to scavenge DPPH radicals, indicating its potential as an effective antioxidant. The IC50 value (the concentration required to inhibit 50% of the DPPH radical) was found to be comparable to other known antioxidants .

The antioxidant activity of this compound may be attributed to its ability to donate electrons or hydrogen atoms to free radicals, thus stabilizing them. This mechanism helps prevent cellular damage caused by oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cell Viability Assays : In vitro studies using HepG2 cells showed that treatment with this compound improved cell viability under oxidative stress conditions induced by hydrogen peroxide (H2O2). The peptide exhibited protective effects against oxidative damage, suggesting its potential in therapeutic applications .

- Molecular Docking Studies : Computational studies have indicated that this compound can interact with various biological targets involved in oxidative stress response pathways. These interactions may enhance its effectiveness as an antioxidant .

- Comparative Analysis : When compared with other peptides such as PGPTY and VYFDR, this compound displayed competitive antioxidant activity, underscoring its potential utility in health supplements and functional foods .

Data Table: Biological Activities of this compound

| Activity | Methodology | Findings |

|---|---|---|

| DPPH Scavenging | DPPH assay | Significant radical scavenging activity |

| Cell Viability | HepG2 cell assays | Improved cell viability under oxidative stress |

| Molecular Docking | Computational modeling | Potential interactions with oxidative stress targets |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDCYUQSFDQISZ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.